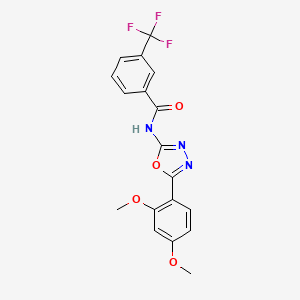
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also contains a trifluoromethyl group (-CF3), a benzamide group, and a phenyl ring with two methoxy groups (-OCH3).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring, the introduction of the trifluoromethyl group, and the coupling of the benzamide group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the trifluoromethyl group, and the benzamide group. The two methoxy groups on the phenyl ring could potentially influence the compound’s reactivity and properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the oxadiazole ring might participate in reactions with nucleophiles or electrophiles, and the trifluoromethyl group could potentially undergo reactions with certain reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group and the two methoxy groups could affect the compound’s polarity, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Compounds related to N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide have been synthesized and evaluated for their anticancer activity against several cancer cell lines, showing moderate to excellent activity. Specifically, derivatives have shown higher anticancer activities than reference drugs in some cases, indicating their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).
Antimicrobial and Anti-Proliferative Activities
The synthesis of N-Mannich bases derived from 1,3,4-oxadiazoles, including compounds with structural similarities to N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide, has demonstrated broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines. This suggests their potential utility in developing new antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).
Photochemical Studies
Research into the photochemistry of 1,3,4-oxadiazoles, which are structurally related to the compound , has revealed interesting photo-induced reactions that could have implications for the development of new materials or chemical processes (Tsuge et al., 1977).
Material Science Applications
The incorporation of 1,3,4-oxadiazole units into polymers has been explored, with findings indicating good thermal stability, solubility in certain solvents, and the ability to form thin flexible films with potential applications in materials science (Sava et al., 2003).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and its potential biological effects. Proper safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment.
Zukünftige Richtungen
Future research on this compound could involve studying its reactivity, its potential uses, and its biological effects. This could involve conducting various chemical reactions with the compound, testing it in biological assays, and performing computational studies to predict its properties.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
Eigenschaften
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4/c1-26-12-6-7-13(14(9-12)27-2)16-23-24-17(28-16)22-15(25)10-4-3-5-11(8-10)18(19,20)21/h3-9H,1-2H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTBHPBPCKJXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2534062.png)
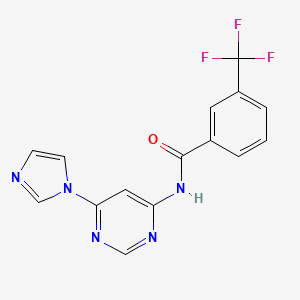
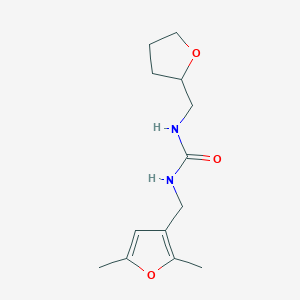
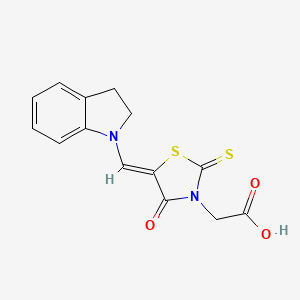
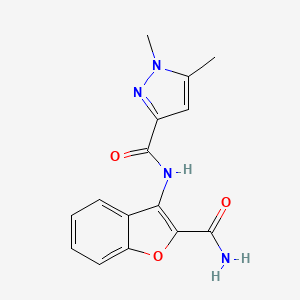
![(1R,3S)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2534069.png)
![1-(4-nitrophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2534070.png)
![(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime](/img/structure/B2534071.png)

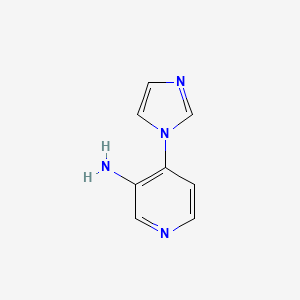
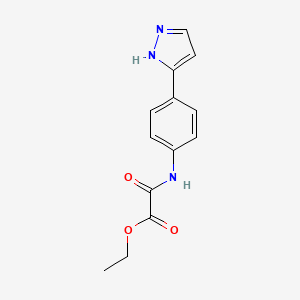
![2-Phenyl-1-oxaspiro[2.4]heptane](/img/structure/B2534083.png)
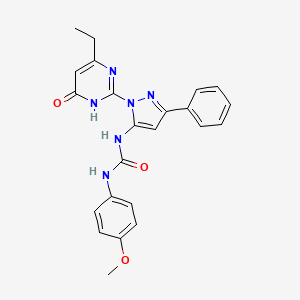
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2534085.png)